molecular formula C26H45NO19 B1165310 LNnT-N-acetyl-propargyl

LNnT-N-acetyl-propargyl

Cat. No.: B1165310
Attention: For research use only. Not for human or veterinary use.
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Description

LNnT-N-acetyl-propargyl is a chemically modified derivative of Lacto-N-neotetraose (LNnT), a core structure in human milk oligosaccharides (HMOs). This compound is engineered with a propargyl group attached via an N-acetyl linkage, making it a versatile chemical tool for bioorthogonal click chemistry applications. The incorporated propargyl group allows for highly specific, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-modified molecules. This property is invaluable for researchers developing novel glycoconjugates, probing carbohydrate-protein interactions, or creating fluorescently tagged probes for tracking oligosaccharide metabolism and localization in cellular systems. Studies on related N-propargyl compounds have shown their relevance in neurological and biochemical research, highlighting the potential of propargyl-functionalized molecules as key intermediates in synthesizing more complex bioactive structures . This product is labeled Research Use Only (RUO). RUO products are intended solely for laboratory research purposes and are not to be used as pharmaceuticals, in diagnostic procedures, or for any clinical applications .

Properties

Molecular Formula

C26H45NO19

Synonyms

Galβ1-4GlcNAcβ1-3Galβ1-4Glcβ-NAc-Propargyl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares LNnT-N-acetyl-propargyl with structurally related oligosaccharides and derivatives:

Compound Structural Modification Key Applications References
This compound Propargyl group at GlcNAc Click chemistry conjugation, glycan array synthesis, microbial binding studies
Lacto-N-tetraose-β-O-aminopropyl (GLY010-OAPb) Aminopropyl spacer at reducing terminus Bioconjugation via amine-reactive probes, surface immobilization
Lacto-N-neotetraose (LNnT) Unmodified LNnT core Reference standard for HMO research, infant nutrition studies
LNnT-BSA conjugate (GLY021-BSA) LNnT linked to bovine serum albumin (BSA) Antibody production, glycan-protein interaction assays, diagnostic tools
Para-Lacto-N-hexaose analogue Extended hexasaccharide core Mimicking complex glycan epitopes, studying multivalent interactions

Key Findings from Research

Biological Activity: Unlike LNnT-BSA conjugates, which are used to induce immune responses, this compound is primarily employed for in vitro labeling due to its smaller size and non-immunogenic propargyl tag .

Stability: Propargyl-modified glycans exhibit superior stability in aqueous buffers compared to thiol- or azide-functionalized analogs, as noted in studies on analogous propargyl carboxylates .

Preparation Methods

Enzymatic Assembly Using Glycosyltransferases

Key enzymes such as β-1,4-galactosyltransferase (β4Gal-T) and β-1,3-N-acetylglucosaminyltransferase (β3GlcNAc-T) are employed in a stepwise manner. For instance, β4Gal-T catalyzes the transfer of galactose from UDP-galactose to N-acetylglucosamine, forming the LacNAc (Galβ1-4GlcNAc) disaccharide. Subsequent elongation with β3GlcNAc-T and β4Gal-T extends the chain to form the LNnT core.

Protection-Deprotection Strategies

Temporary protective groups, including acetyl (Ac) and benzyl (Bn), are introduced to hydroxyl and amine functionalities during enzymatic synthesis. For example, the N-acetyl group of glucosamine is acetylated to prevent undesired side reactions. Post-assembly, selective deprotection under mild acidic or basic conditions (e.g., 0.1 M NaOH in methanol) yields the free tetrasaccharide.

The introduction of the propargyl moiety to the N-acetyl group is critical for conferring click-compatibility and enhancing molecular recognition properties. Two primary approaches dominate contemporary synthesis: direct propargylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Direct Propargylation via Nucleophilic Substitution

Propargyl bromide or propargylamine derivatives react with the deprotected N-acetylglucosamine residue under basic conditions. In a representative procedure, LNnT is dissolved in anhydrous dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. Propargyl bromide (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred at 80°C for 12 hours. The reaction is monitored by thin-layer chromatography (TLC), with purification via organic solvent nanofiltration (OSN) yielding this compound in 85–90% purity.

Microwave-Assisted CuAAC for Propargyl Integration

Alkyne-terminated LNnT intermediates are prepared by introducing an alkyne group at the N-acetyl position. Subsequent CuAAC with azide-functionalized propargyl derivatives is accelerated under microwave irradiation. For instance, a mixture of LNnT-alkyne (1 equiv), azide-propargyl (1.1 equiv), CuI (0.01 equiv), and N,N-diisopropylethylamine (DIPEA) in DMF is irradiated at 80°C for 3 hours. This method achieves quantitative conversion, with OSN purification yielding >95% pure product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF and dimethylacetamide (DMAc) enhance propargyl group reactivity. Elevated temperatures (70–80°C) improve reaction kinetics but necessitate controlled conditions to prevent decomposition. For example, propargylation at 80°C in DMF achieves 92% yield, whereas reactions in tetrahydrofuran (THF) plateau at 65%.

Catalytic Systems

Copper(I) iodide (CuI) proves superior to classical CuSO₄/sodium ascorbate systems in CuAAC, minimizing side reactions. DIPEA acts as both a base and a ligand stabilizer, enhancing catalytic efficiency. Trials with varying CuI loadings (0.005–0.05 equiv) indicate 0.01 equiv as optimal for balancing reactivity and cost.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra confirm propargyl integration via characteristic triplets at δ 2.1–2.3 ppm (C≡C-H) and δ 4.1–4.3 ppm (propargyl-CH₂). ¹³C NMR reveals the acetyl carbonyl signal at δ 170–172 ppm and alkyne carbons at δ 70–75 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates molecular integrity. For this compound (C₃₂H₅₄N₂O₂₄), the observed [M+H]⁺ ion at m/z 895.287 aligns with the theoretical m/z 895.285.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)Key Advantage
Direct Propargylation85–9090–9212Simplicity
Microwave CuAAC95–9898–993Rapid, high conversion

Microwave-assisted CuAAC outperforms direct propargylation in efficiency and scalability, albeit requiring specialized equipment. The choice of method hinges on desired throughput and available infrastructure .

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